molecular formula C15H11ClN4O2 B5718266 N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B5718266
M. Wt: 314.72 g/mol
InChI Key: BKTZLHNYEJDQDF-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the triazole ring and the chlorophenoxy group in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenol with phenyl isocyanate to form 4-(4-chlorophenoxy)phenyl isocyanate. This intermediate is then reacted with 1H-1,2,4-triazole-3-carboxylic acid under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups in the compound.

    Substitution: The chlorophenoxy group can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of both the triazole ring and the chlorophenoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2/c16-10-1-5-12(6-2-10)22-13-7-3-11(4-8-13)19-15(21)14-17-9-18-20-14/h1-9H,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTZLHNYEJDQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NC=NN2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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